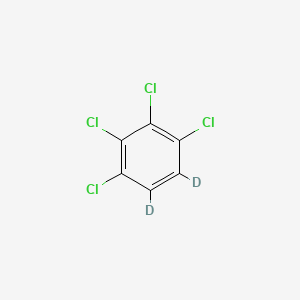

1,2,3,4-Tetrachlorobenzene-D2

Description

BenchChem offers high-quality 1,2,3,4-Tetrachlorobenzene-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrachlorobenzene-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5,6-dideuteriobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H/i1D,2D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDZXPJXOMHESU-QDNHWIQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289249 | |

| Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-73-7 | |

| Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1,2,3,4-Tetrachlorobenzene-d2 (TeCB-d2)

Abstract

This technical guide characterizes 1,2,3,4-Tetrachlorobenzene-d2 (TeCB-d2) , a deuterated isotopologue of 1,2,3,4-tetrachlorobenzene.[1] It serves as a critical Internal Standard (ISTD) in the quantitative analysis of persistent organic pollutants (POPs) and pesticide metabolites via Isotope Dilution Mass Spectrometry (IDMS).[1] This document details its structural properties, synthesis logic, and application protocols, emphasizing the management of isotopic clustering in chlorinated environments.[1]

Structural Characterization & Isotopic Purity[1][2]

Chemical Identity

1,2,3,4-TeCB-d2 is a benzene derivative where the four hydrogen atoms at positions 1, 2, 3, and 4 are substituted with chlorine, and the remaining hydrogen atoms at positions 5 and 6 are substituted with deuterium (²H).[1]

| Parameter | Data |

| Chemical Name | 1,2,3,4-Tetrachloro-5,6-dideuteriobenzene |

| CAS Number (d2) | 2199-73-7 |

| CAS Number (Native) | 634-66-2 |

| Formula | C₆Cl₄D₂ |

| Molecular Weight (Avg) | 217.91 g/mol |

| Monoisotopic Mass | ~215.90 Da (based on ³⁵Cl) |

| Appearance | White to off-white crystalline solid |

| Isotopic Enrichment | Typically ≥98 atom % D |

Molecular Geometry

The steric hindrance between the adjacent chlorine atoms (positions 1-4) forces slight distortions in the planar benzene ring, but the substitution of Hydrogen with Deuterium at positions 5 and 6 introduces negligible geometric change due to the identical atomic radius of isotopes.[1] However, the Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond, contributing to higher stability and slightly reduced lipophilicity.[1]

Synthesis & Quality Assurance

Synthesis Mechanism

The synthesis of 1,2,3,4-TeCB-d2 is rarely performed via direct chlorination of benzene-d6 due to the difficulty in controlling isomer distribution (1,2,3,5- and 1,2,4,5- isomers are also formed).[1]

Preferred Route: Nucleophilic H/D Exchange A highly specific method involves the base-catalyzed hydrogen-deuterium exchange of 1,2,3,4-tetrachlorobenzene.[1]

-

Reagents: Sodium ethoxide (NaOEt) dissolved in Deuterated Ethanol (EtOD).

-

Conditions: High temperature (approx. 180°C) in a pressurized autoclave.

-

Mechanism: The protons at positions 5 and 6 are sufficiently acidic due to the electron-withdrawing inductive effect of the four chlorine atoms.[1] The base deprotonates the ring, allowing deuteration from the solvent pool.[1]

-

Purification: Recrystallization or sublimation to remove partially deuterated (d1) byproducts.[1]

Mass Spectral Implications (The Chlorine Cluster)

Expert Insight: Researchers must account for the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]

-

Native 1,2,3,4-TeCB (C₆H₂Cl₄): The molecular ion cluster shows peaks at m/z 214 (M), 216 (M+2), 218 (M+4).[1]

-

TeCB-d2 (C₆D₂Cl₄): The mass shifts by +2 Da.[1] The primary ion is at m/z 216.

Critical Interference Warning: The monoisotopic peak of TeCB-d2 (m/z 216) overlaps with the M+2 peak of the native compound.[1]

-

Mitigation: High-Resolution Mass Spectrometry (HRMS) or careful deconvolution algorithms are required.[1] Alternatively, use the M+4 peak of the deuterated standard for quantification if the M+2 overlap is too significant.[1]

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)[1][8][9][10]

The Role of TeCB-d2

In environmental analysis (e.g., EPA Method 8270), TeCB-d2 serves as a Surrogate Internal Standard .[1] It is added to the sample before extraction.[1]

-

Correction Factor: Because TeCB-d2 is chemically identical to the target analyte (except for mass), it experiences the exact same extraction inefficiencies, adsorption losses, and matrix effects.[1]

-

Chromatography: Due to the deuterium isotope effect, TeCB-d2 may elute fractionally earlier (0.02–0.05 minutes) than the native compound on non-polar GC columns (e.g., DB-5MS).[1] This "retention time locking" confirms analyte identity.

Protocol: Soil/Sediment Extraction Workflow

This protocol ensures self-validating quantification of chlorobenzenes in solid matrices.[1]

Reagents Required:

-

1,2,3,4-TeCB-d2 Standard Solution (100 µg/mL in Acetone).[1]

-

Dichloromethane (DCM) / Hexane (1:1 v/v).[1]

Step-by-Step Methodology:

-

Sample Weighing: Weigh 10g of homogenized soil into a Soxhlet thimble.

-

Spiking (Critical Step): Inject 50 µL of TeCB-d2 Standard directly onto the soil.[1] Allow to equilibrate for 15 minutes. This establishes the t=0 baseline for recovery calculations.

-

Drying: Mix sample with 10g anhydrous Na₂SO₄ to remove moisture (water interferes with DCM extraction).

-

Extraction: Reflux with 150 mL DCM/Hexane for 16 hours.

-

Concentration: Use a Kuderna-Danish (K-D) concentrator to reduce volume to 1 mL. Do not evaporate to dryness, or semi-volatiles like TeCB will be lost.[1]

-

Analysis: Inject 1 µL into GC-MS (SIM Mode). Monitor m/z 216 (Native M+2/ISTD M) and m/z 218 (Native M+4/ISTD M+2).

Logical Workflow Diagram

Caption: Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring compensation for extraction losses.

Safety & Handling

-

Toxicity: Like its non-deuterated counterpart, TeCB-d2 is toxic to aquatic life with long-lasting effects.[1] It is a suspected hepatic toxin.[1]

-

Handling:

-

Storage: Store at <4°C in amber vials to prevent photolytic dechlorination.

References

-

NIST Chemistry WebBook. (2024).[1] Benzene, 1,2,3,4-tetrachloro- (Native Compound Data).[1] National Institute of Standards and Technology.[1][3] Retrieved from [Link][1]

-

US EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][1]

Sources

Solubility Dynamics of 1,2,3,4-Tetrachlorobenzene-D2: Methanol vs. Isooctane

The following technical guide details the solubility dynamics, solvent selection criteria, and experimental protocols for handling 1,2,3,4-Tetrachlorobenzene-D2 (

Technical Guide for Analytical Method Development

Executive Summary & Core Directive

For researchers utilizing 1,2,3,4-Tetrachlorobenzene-D2 (1,2,3,4-TCB-D2) as an internal standard, solvent selection is not merely a matter of dissolution—it is the critical determinant of analytical stability and sensitivity.[1]

The Core Axiom: 1,2,3,4-TCB-D2 is a highly lipophilic, non-polar aromatic compound.[1]

-

Isooctane (2,2,4-Trimethylpentane): The thermodynamically favored solvent.[1] It ensures high solubility, long-term stability, and direct compatibility with Gas Chromatography (GC) injections.[1]

-

Methanol (MeOH): A thermodynamically challenging solvent.[1] While capable of dissolving trace analytical concentrations, it poses risks of precipitation at high concentrations and requires careful handling during Liquid Chromatography (LC) workflows.[1]

This guide provides the physicochemical grounding and validated protocols to navigate this solubility dichotomy.

Physicochemical Framework

To understand the solubility behavior, we must analyze the solute-solvent interactions at the molecular level.[1] Isotopic substitution (Deuterium for Hydrogen) has a negligible effect on solubility parameters; thus, data for native 1,2,3,4-TCB applies directly to the D2 analog.[1]

Table 1: Physicochemical Properties & Solvent Compatibility

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | ~217.9 g/mol (D2 analog) | Moderate size; diffusion is not a limiting factor.[1] |

| Log | 4.64 | Highly Lipophilic. Strongly partitions into non-polar phases.[1] |

| Polarity | Non-polar | Incompatible with strong dipoles (water/methanol).[1] |

| Hansen Solubility (Total) | ~21.2 | Matches aliphatic hydrocarbons closely.[1] |

| Physical State | Solid (Needles), MP ~47°C | Requires energy to break crystal lattice (enthalpy of fusion).[1] |

Mechanistic Interaction Analysis

The solubility difference is driven by the Hydrophobic Effect and Cohesive Energy Density .[1]

-

In Isooctane: The London Dispersion forces between the chlorinated benzene ring and the branched alkane chain of isooctane are matched.[1] The energy cost to create a cavity in the solvent is low.[1]

-

In Methanol: Methanol is a polar protic solvent held together by strong hydrogen bonding.[1] TCB-D2 cannot hydrogen bond.[1] Dissolving TCB-D2 requires breaking Methanol-Methanol H-bonds, which is energetically unfavorable (entropic penalty).[1]

Figure 1: Mechanistic comparison of solvation forces.[1] Isooctane provides a compatible non-polar environment, while Methanol presents an energetic barrier due to hydrogen bonding networks.[1]

Empirical Solubility & Application Guide

Isooctane: The Primary Vector

Solubility Status: High (Miscible at analytical concentrations).[1] Isooctane is the industry standard for preparing stock solutions of polychlorinated benzenes.[1]

-

Saturation Limit: Likely >50 mg/mL (inferred from ether/CS2 solubility).[1]

-

Commercial Benchmark: Certified Reference Materials (CRMs) are typically supplied as 100 µg/mL in Isooctane .[1]

-

Application: Ideal for GC-MS/ECD injection.[1] The solvent front is volatile and separates well from the analyte.[1]

Methanol: The Secondary Vector

Solubility Status: Low to Moderate .[1] Methanol is "hostile" to TCB-D2 but necessary for specific pathways (e.g., LC-MS mobile phases or spiking water samples).[1]

-

Saturation Limit: Estimated <1-5 mg/mL.[1]

-

Risk: At concentrations >100 µg/mL, TCB-D2 may "crash out" (precipitate) if the solution is chilled or if water is introduced.[1]

-

Application: Used only as a transient carrier solvent when introducing the standard into aqueous matrices or reverse-phase LC systems.[1]

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (Isooctane)

Objective: Create a stable, high-concentration master stock (e.g., 1000 µg/mL).

-

Weighing: Accurately weigh 10.0 mg of crystalline 1,2,3,4-TCB-D2 into a 10 mL Class A volumetric flask.

-

Dissolution: Add approximately 8 mL of Isooctane (HPLC Grade) .

-

Agitation: Sonicate for 5 minutes at ambient temperature (20-25°C).

-

Validation: Visually inspect for "schlieren" lines or undissolved crystals.[1] The solution should be perfectly clear.

-

-

Make to Volume: Dilute to the mark with Isooctane. Invert 10 times to mix.

-

Storage: Transfer to amber silanized glass vials with PTFE-lined caps. Store at 4°C.[1]

Protocol B: Solvent Exchange to Methanol (For LC-MS)

Objective: Transfer the analyte from Isooctane to Methanol without precipitation.[1]

-

Aliquot: Transfer a known volume (e.g., 100 µL) of the Isooctane stock into a conical autosampler vial.

-

Evaporation: Gently evaporate the Isooctane to near-dryness using a stream of high-purity Nitrogen (

). -

Reconstitution: Immediately add the desired volume of Methanol .

-

Solubility Check: Vortex vigorously for 30 seconds.

-

Limit Check: Ensure the final concentration in Methanol does not exceed 50 µg/mL . Above this, stability is compromised.[1]

-

Figure 2: Validated workflow for stock preparation and solvent exchange. Note the critical "No Heat" warning during evaporation to prevent analyte loss.[1]

References

-

National Toxicology Program (NTP). (1992).[1][3] Chemical Repository Database: 1,2,3,4-Tetrachlorobenzene.[1][3] National Institutes of Health.[1][3][4] Link

-

Cambridge Isotope Laboratories. (2024).[1] Product Data Sheet: 1,2,3,4-Tetrachlorobenzene (unlabeled) in Isooctane. Link

-

Abbott, S. (2024).[1] Hansen Solubility Parameters: Theory and Application. Practical Solubility Science. Link

-

PubChem. (2024).[1] Compound Summary: 1,2,3,4-Tetrachlorobenzene (CID 12463).[1][3] National Center for Biotechnology Information.[1] Link

-

Environment Canada. (2013).[1] Ecological Screening Assessment Report on Tetrachlorobenzenes. Government of Canada.[1] Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Fact sheet: 1,2,3,4-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrachlorodibenzo-P-dioxin | C12H4Cl4O2 | CID 35454 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Enrichment Levels of Deuterated Tetrachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quintessential Role of Deuterated Standards

In the precise and exacting world of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is not merely a matter of best practice, but a foundational pillar of data integrity. Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are chemically identical to their non-labeled counterparts. This property allows them to serve as ideal internal standards in mass spectrometry-based quantification, co-eluting with the analyte of interest and compensating for variations in sample preparation, injection volume, and ionization efficiency.[1][2] This guide focuses on a particularly significant deuterated standard: deuterated tetrachlorobenzene. Utilized in environmental analysis, toxicology, and as a starting material for more complex syntheses, a thorough understanding of its isotopic enrichment is paramount for its effective application.[3][4] This document provides a comprehensive overview of the synthesis, analysis, and data interpretation required to confidently ascertain the isotopic enrichment levels of deuterated tetrachlorobenzene.

Section 1: Synthesis of Deuterated Tetrachlorobenzene (TCB-d2)

The introduction of deuterium into the tetrachlorobenzene scaffold is most commonly achieved through a hydrogen-deuterium (H-D) exchange reaction. The remarkable acidity of the two remaining hydrogens on the 1,2,4,5-tetrachlorobenzene ring allows for an efficient exchange process.[5]

Causality of Experimental Choices in H-D Exchange

The selection of reagents and conditions for the H-D exchange is critical to achieving high isotopic enrichment while minimizing side reactions. A solution of sodium ethoxide in deuterated ethanol (ethanol-OD) serves as a potent and efficient medium for this transformation.[5] The ethoxide anion is a strong enough base to deprotonate the weakly acidic aromatic C-H bonds of tetrachlorobenzene, facilitating the exchange with deuterium from the deuterated solvent. Benzene is often used as a co-solvent to enhance the solubility of the solid tetrachlorobenzene in the reaction mixture.[5] Refluxing the reaction mixture ensures that the reaction proceeds at a sufficient rate to achieve a high degree of deuteration. A second exchange step is often employed to drive the equilibrium towards the fully deuterated product, achieving isotopic purities exceeding 99%.[5]

Experimental Protocol: Synthesis of 1,2,4,5-Tetrachlorobenzene-d2

This protocol is adapted from a validated method for the synthesis of deuterated 1,2,4,5-tetrachlorobenzene.[5]

Materials:

-

1,2,4,5-Tetrachlorobenzene (TCB)

-

Ethanol-OD (D, 99.5 atom %)

-

Sodium metal

-

Benzene (dried over sodium)

-

Standard reflux apparatus

-

Filtration equipment

-

Sublimation apparatus

Procedure:

-

Preparation of Sodium Ethoxide-OD Solution: In a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully dissolve a piece of sodium metal in ethanol-OD. The reaction is exothermic and should be performed with caution.

-

Reaction Setup: To the freshly prepared sodium ethoxide-OD solution, add benzene to increase the solubility of the TCB.[5]

-

H-D Exchange: Add 1,2,4,5-tetrachlorobenzene to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.[5]

-

Isolation of TCB-d1/d2 Mixture: Cool the reaction mixture, which will cause the deuterated TCB to crystallize. Collect the crystals by filtration. At this stage, the product will be a mixture of partially and fully deuterated TCB.

-

Second H-D Exchange: Subject the collected product to a second round of the H-D exchange under the same conditions to achieve a higher level of deuteration.

-

Purification: After the second exchange and isolation, purify the final product by sublimation under reduced pressure to yield highly pure 1,2,4,5-tetrachlorobenzene-d2.[5]

Section 2: Analytical Determination of Isotopic Enrichment

The accurate determination of the isotopic enrichment of the synthesized deuterated tetrachlorobenzene is a critical step to validate its use as an internal standard. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating the deuterated compound from any residual non-deuterated or partially deuterated species and for determining the relative abundance of each isotopologue.[7]

The choice of GC and MS parameters is crucial for achieving clear separation and accurate quantification. A non-polar capillary column is typically used for the separation of chlorinated aromatic compounds. The temperature program is optimized to ensure good chromatographic peak shape and resolution. In the mass spectrometer, electron ionization (EI) is commonly used, and the instrument is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the ions of interest.[8] By monitoring the molecular ion cluster of both the deuterated and non-deuterated tetrachlorobenzene, their relative abundances can be determined.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MSD)

-

Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Autosampler

GC-MS Parameters:

| Parameter | Value |

| GC | |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 60 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MSD | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | For TCB: 214, 216, 218; For TCB-d2: 216, 218, 220 |

| Dwell Time | 100 ms |

Data Analysis Workflow:

Caption: GC-MS data analysis workflow for isotopic enrichment.

Calculation of Isotopic Enrichment from MS Data:

The isotopic enrichment can be calculated by comparing the integrated peak areas of the molecular ions of the deuterated and non-deuterated species, after correcting for the natural isotopic abundance of chlorine (35Cl: ~75.8%, 37Cl: ~24.2%).[9]

The percentage of deuteration (%D) can be calculated using the following formula:

%D = [ (Sum of abundances of deuterated ions) / (Sum of abundances of all isotopic ions) ] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a direct and powerful method for determining the isotopic enrichment by observing the signals of both hydrogen and deuterium nuclei.[10][11]

¹H NMR is used to quantify the amount of residual, non-exchanged protons. By comparing the integral of the residual proton signal in the deuterated sample to the integral of the corresponding signal in a non-deuterated standard of known concentration, the percentage of deuteration can be accurately determined.[11]

²H NMR, on the other hand, directly observes the deuterium nuclei. The presence of a signal at the expected chemical shift confirms the incorporation of deuterium, and the integral of this signal can be used for quantification.[11] Combining both ¹H and ²H NMR data provides a robust and self-validating system for determining isotopic enrichment.[10]

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh a known amount of the deuterated tetrachlorobenzene and dissolve it in a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃).

-

For quantitative ¹H NMR, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

NMR Acquisition Parameters:

| Parameter | ¹H NMR | ²H NMR |

| Solvent | CDCl₃ | CHCl₃ (non-deuterated) |

| Pulse Program | Standard quantitative pulse sequence | Standard quantitative pulse sequence |

| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton | 5 x T₁ of the deuterium nucleus |

| Number of Scans | 16 or higher for good signal-to-noise | 64 or higher for good signal-to-noise |

Data Analysis Workflow:

Caption: NMR data analysis workflow for isotopic enrichment.

Calculation of Isotopic Enrichment from NMR Data:

From ¹H NMR, the percentage of deuteration can be calculated as:

%D = [ 1 - (Integral of residual H / Expected integral for 100% H) ] * 100

Section 3: Understanding Isotopic Enrichment vs. Species Abundance

It is crucial to distinguish between isotopic enrichment and species abundance.[12]

-

Isotopic Enrichment: Refers to the percentage of a specific atomic position that is occupied by the heavier isotope. For example, a 99% isotopic enrichment for TCB-d2 means that at each of the two possible positions for deuterium, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.

-

Species Abundance: Refers to the percentage of molecules in the entire sample that have a specific isotopic composition.

Due to the statistical nature of the deuteration process, a sample with 99% isotopic enrichment will not consist of 99% TCB-d2 and 1% TCB-d0. Instead, it will be a mixture of TCB-d2, TCB-d1, and TCB-d0, with the abundance of each species determined by binomial distribution.

Table of Theoretical Species Abundance for TCB-d2 at Different Isotopic Enrichment Levels:

| Isotopic Enrichment (%) | % TCB-d2 (C₆D₂Cl₄) | % TCB-d1 (C₆HDCl₄) | % TCB-d0 (C₆H₂Cl₄) |

| 99.5 | 99.00% | 0.99% | 0.0025% |

| 99.0 | 98.01% | 1.98% | 0.01% |

| 98.0 | 96.04% | 3.92% | 0.04% |

| 95.0 | 90.25% | 9.50% | 0.25% |

This distinction is critical for applications where the exact mass of the internal standard is important, such as in high-resolution mass spectrometry.

Conclusion: Ensuring Confidence in Your Deuterated Standard

The synthesis and accurate characterization of deuterated tetrachlorobenzene are essential for its reliable use as an internal standard and in other research applications. By following validated synthesis protocols and employing rigorous analytical methodologies such as GC-MS and NMR, researchers can confidently determine the isotopic enrichment levels of their deuterated compounds. A thorough understanding of the principles behind these techniques and the distinction between isotopic enrichment and species abundance empowers scientists to generate high-quality, reproducible data, ultimately advancing the fields of drug development and analytical science.

References

-

Zimmermann, H. A Simple Synthesis of Deuterated 1.2.4.5 Tetrachlorobenzene. Mol. Cryst. Liq. Cryst.1978 , 49 (Letters), 1-5. [Link]

-

Gao, F., et al. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones. Chem. Commun., 2017 , 53, 8951-8954. [Link]

- Fooladi, M. M. Process for 1,2,4,5-tetrachlorobenzene.

- Fooladi, M. M. Method of producing 1,2,4,5-tetrachlorobenzene. US Patent 3,557,227A, issued January 19, 1971.

-

Li, M., et al. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Magn. Reson. Chem., 2022 , 60(11), 1045-1051. [Link]

-

Devaraj, N. K., et al. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chem., 2011 , 22(3), 377-385. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7270, 1,2,4,5-Tetrachlorobenzene. [Link]

-

He, T., et al. New deuteration protocol for preparing NMR solvents. UniSysCat, 2022 . [Link]

-

He, Y., et al. A method for quantitative determination of deuterium content in biological material. Rapid Commun. Mass Spectrom., 2005 , 19(6), 838-842. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. 2025 . [Link]

-

Zimmermann, H. A Simple Synthesis of Deuterated 1.2.4.5 Tetrachlorobenzene. Mol. Cryst. Liq. Cryst., 1978 , 49, 1-5. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. 2025 . [Link]

-

Taylor & Francis Online. A Simple Synthesis of Deuterated 1.2.4.5 Tetrachlorobenzene. [Link]

-

Roy, A., et al. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Anal. Methods, 2014 , 6, 8835-8843. [Link]

-

Wang, Y., et al. Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry. J. Pharm. Anal., 2021 , 11(4), 481-487. [Link]

-

van der Ploeg, R. Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen, 2022 . [Link]

-

LibreTexts Chemistry. 14.17: The Use of Deuterium in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

NMR Spectroscopy. [Link] -

ResearchGate. Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry. [Link]

-

ResearchGate. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

Segura, J., et al. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Drug Test. Anal., 2015 , 7(11-12), 951-959. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Making sure you're not a bot! [ask.orkg.org]

- 4. CAS 1198-57-8: 1,2,4,5-TETRACHLOROBENZENE-D2 | CymitQuimica [cymitquimica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. US3557227A - Method of producing 1,2,4,5-tetrachlorobenzene - Google Patents [patents.google.com]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. chem.libretexts.org [chem.libretexts.org]

1,2,3,4-Tetrachlorobenzene-D2: Technical Safety & Application Guide

Introduction: The Precision of Isotopologues

In high-stakes environmental monitoring and pharmaceutical metabolic profiling, the margin for error is non-existent. 1,2,3,4-Tetrachlorobenzene-D2 (1,2,3,4-TCB-d2) is not merely a reagent; it is a critical metrological anchor. As a deuterated isotopologue of 1,2,3,4-tetrachlorobenzene, it serves as an ideal Internal Standard (IS) for Mass Spectrometry (MS). Its physicochemical behavior mimics the target analyte almost perfectly during extraction and chromatography, yet it remains distinct in the mass detector due to the +2 Da mass shift.

This guide moves beyond the standard regulatory requirements of an SDS, integrating field-proven handling protocols and analytical methodologies to ensure both safety and scientific rigor.

Part 1: Chemical Identity & Physical Properties[1]

Causality in Chemistry: The substitution of two hydrogen atoms with deuterium (

Table 1: Physicochemical Specifications

| Parameter | 1,2,3,4-Tetrachlorobenzene-D2 | Unlabeled Parent (Reference) |

| CAS Number | 2199-73-7 (Specific) / 634-66-2 (Parent) | 634-66-2 |

| Chemical Formula | ||

| Molecular Weight | 217.91 g/mol | 215.89 g/mol |

| Isotopic Purity | N/A | |

| Physical State | White Crystalline Solid | White Crystalline Solid |

| Melting Point | 46–47 °C | 47.5 °C |

| Solubility | Soluble in Methanol, Isooctane, DCM | Soluble in Organic Solvents |

| Lipophilicity (Log Kow) | ~4.6 (High Bioaccumulation Potential) | 4.64 |

Critical Note: While the D2 variant has a specific CAS (2199-73-7), regulatory bodies often default to the parent CAS (634-66-2) for toxicological data. Treat the D2 variant with the exact same safety precautions as the parent compound.

Part 2: Hazard Identification & Toxicology (The "Risk")

Mechanism of Toxicity: Tetrachlorobenzenes are highly lipophilic. Upon entry (inhalation/ingestion), they partition rapidly into adipose tissue and lipid-rich organs (liver, kidneys). The primary mechanism of toxicity involves the induction of hepatic microsomal enzymes and oxidative stress, leading to porphyria and potential liver damage.

GHS Classification & Signal Word: WARNING[1][2]

| Hazard Class | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |

| Skin Irritation | H315 | Causes skin irritation.[2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[1][2] |

Diagram 1: Safety Decision Tree (Spill & Exposure)

This logic flow dictates immediate response actions based on the nature of the incident.

Caption: Decision matrix for immediate response to 1,2,3,4-TCB-d2 incidents. Green nodes indicate terminal safe actions.

Part 3: Safe Handling & Storage Protocols

Expert Insight: The high cost of deuterated standards (~$500/gram) combined with their toxicity requires a "Zero-Loss, Zero-Exposure" protocol.

The Weighing Protocol (Static Control)

Deuterated standards are often fluffy, crystalline solids prone to static charge.

-

Step 1: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before opening the vial.

-

Step 2: Weigh inside a fume hood with the sash lowered.

-

Step 3: Use a micro-balance with 0.01 mg readability.

-

Step 4: Self-Validation: If the balance drifts, static is present. Re-ionize the area.

Storage & Stability

-

Temperature: Store at room temperature (15–25 °C). Refrigeration can cause condensation upon opening, leading to hydrolysis or difficult weighing.

-

Container: Amber glass with PTFE-lined caps.

-

Isotopic Stability: The aromatic C-D bond is extremely stable. Unlike labile protons (OH, NH), the deuterium on the benzene ring will not exchange with solvent protons under normal storage conditions.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm) is sufficient for the solid. If dissolved in Dichloromethane (DCM) , use PVA or Viton gloves, as DCM permeates nitrile rapidly.

-

Respiratory: N95/P100 dust mask if handling open powder outside a hood (not recommended).

Part 4: Analytical Application (The "Why")

Methodology: Isotope Dilution Mass Spectrometry (IDMS). The D2 standard is used to correct for matrix effects, extraction inefficiencies, and instrument drift.

Workflow: Soil Analysis via GC-MS (Modified EPA Method 8121)

-

Sample Prep: Weigh 10g of soil.

-

Spiking (Crucial Step): Add 50 µL of 1,2,3,4-TCB-d2 solution (100 µg/mL in Acetone) directly to the soil before extraction.

-

Causality: Adding IS before extraction ensures that any loss of analyte during the process is mirrored by the IS, cancelling out the error.

-

-

Extraction: Ultrasonic extraction with Hexane/Acetone (1:1).

-

Cleanup: Florisil column cleanup to remove polar interferences.

-

Analysis: GC-MS (SIM Mode).

-

Native Ion: m/z 216 (Molecular ion of

). -

D2 Ion: m/z 218 (Molecular ion of

).

-

Diagram 2: Isotope Dilution Workflow

Visualizing the error-correction mechanism of the Internal Standard.

Caption: Analytical workflow demonstrating how the D2 standard (Red) travels with the sample (Blue) to correct extraction errors.

References

-

U.S. Environmental Protection Agency (EPA). (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique. SW-846.[1][2] Retrieved from [Link][4]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12463, 1,2,3,4-Tetrachlorobenzene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Substance Information: 1,2,3,4-Tetrachlorobenzene.[1][3][5][6][7][8][9] Retrieved from [Link]

Sources

- 1. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. 1,2,3,4-Tetrachlorobenzene | 634-66-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. epa.gov [epa.gov]

- 5. Fact sheet: 1,2,3,4-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 6. guidechem.com [guidechem.com]

- 7. 1,2,3,4-四氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1,2,3,4-tetrachlorobenzene [stenutz.eu]

- 9. isotope.com [isotope.com]

An In-depth Technical Guide to the Degradation Pathways of Deuterated Chlorobenzenes in Soil

This guide provides a comprehensive technical overview of the degradation pathways of deuterated chlorobenzenes in soil environments. It is intended for researchers, scientists, and professionals in drug development and environmental science who are utilizing isotopic labeling to understand the fate and metabolism of these compounds. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental strategies, ensuring a self-validating and authoritative resource.

Introduction: The Significance of Deuterated Chlorobenzenes in Environmental and Metabolic Research

Chlorobenzenes are a class of persistent organic pollutants, and understanding their degradation in soil is paramount for effective bioremediation strategies.[1] The substitution of hydrogen with deuterium (²H) in chlorobenzene molecules provides a powerful tool for elucidating degradation mechanisms, reaction kinetics, and the metabolic fate of these compounds. The increased mass of deuterium leads to a kinetic isotope effect (KIE), where the cleavage of a C-²H bond is typically slower than that of a C-¹H bond. This phenomenon allows for the identification of rate-determining steps in a degradation pathway. Furthermore, the deuterium label serves as a stable tracer, enabling the tracking of the molecule and its metabolites through complex environmental matrices.

Fundamental Degradation Pathways of Chlorobenzenes in Soil

The degradation of chlorobenzenes in soil is primarily a microbially-mediated process that can occur under both aerobic and anaerobic conditions. The specific pathway is largely dependent on the degree of chlorination and the prevailing redox potential of the soil environment.

Aerobic Degradation: An Oxidative Approach

Under aerobic conditions, less chlorinated benzenes, such as monochlorobenzene and dichlorobenzenes, are susceptible to oxidative degradation.[2] This process is typically initiated by dioxygenase enzymes produced by a variety of soil bacteria, including species of Pseudomonas and Acidovorax.[2]

The initial step involves the dihydroxylation of the aromatic ring to form a chlorocatechol. This is followed by ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.[2][3]

Experimental Protocol 1: Aerobic Degradation Microcosm Study

-

Soil Collection and Characterization: Collect soil from the site of interest. Characterize its physical and chemical properties, including pH, organic matter content, and microbial biomass.

-

Microcosm Setup: In serum bottles, combine a known mass of soil with a defined mineral medium.

-

Spiking with Deuterated Chlorobenzene: Introduce a specific concentration of the deuterated chlorobenzene of interest (e.g., D5-chlorobenzene).

-

Incubation: Incubate the microcosms at a controlled temperature with shaking to ensure aerobic conditions. Include sterile controls to account for abiotic degradation.

-

Sampling and Analysis: At regular intervals, sacrifice replicate microcosms. Extract the soil and aqueous phases to analyze for the parent deuterated chlorobenzene and its deuterated metabolites using GC-MS or LC-MS.

-

Data Interpretation: A decrease in the concentration of the parent compound and the appearance of deuterated intermediates will confirm biodegradation.

Caption: Aerobic degradation pathway of deuterated chlorobenzene.

Anaerobic Degradation: A Reductive Strategy

In anoxic soil environments, the primary degradation mechanism for more highly chlorinated benzenes is reductive dechlorination.[1] This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated and ultimately non-chlorinated compounds like benzene. This process is carried out by organohalide-respiring bacteria, such as Dehalococcoides and Dehalobacter, which use chlorinated compounds as terminal electron acceptors.

The initial steps of anaerobic benzene ring activation are still an area of active research, with proposed mechanisms including methylation, carboxylation, or hydroxylation.[4]

Experimental Protocol 2: Anaerobic Reductive Dechlorination Assay

-

Microcosm Setup: In an anaerobic glovebox, prepare serum bottles with soil, a reducing medium, and an electron donor (e.g., lactate or hydrogen).

-

Spiking: Introduce the deuterated chlorobenzene.

-

Incubation: Incubate the microcosms in the dark at a constant temperature.

-

Analysis: Periodically sample the headspace or liquid phase to quantify the parent compound and the formation of deuterated, less-chlorinated benzenes and benzene using GC-MS.

-

Confirmation: The sequential appearance of deuterated daughter products confirms the reductive dechlorination pathway.

Caption: Anaerobic reductive dechlorination of a deuterated chlorobenzene.

Elucidating Degradation Pathways with Deuterated Tracers

The use of deuterated chlorobenzenes provides invaluable insights into the intricacies of these degradation pathways.

Kinetic Isotope Effects (KIEs) as Mechanistic Probes

The C-D bond is stronger than the C-H bond, and thus requires more energy to break. This difference in bond energy can lead to a slower reaction rate when a C-H bond cleavage is the rate-determining step of a reaction. By comparing the degradation rates of a deuterated chlorobenzene with its non-deuterated counterpart, researchers can determine the KIE. A significant KIE (typically >1.5) suggests that C-H(D) bond cleavage is involved in the rate-limiting step, providing crucial evidence for the reaction mechanism. For instance, a large KIE in the initial hydroxylation step of aerobic degradation would support the direct involvement of a C-H bond activation mechanism.

Metabolite Identification and Pathway Mapping

The deuterium label acts as a clear and unambiguous marker to trace the transformation of the parent chlorobenzene. By using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can identify and structurally elucidate the deuterated metabolites formed during degradation.

-

GC-MS Analysis: This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. In the context of deuterated chlorobenzene degradation, GC-MS can be used to detect the parent compound and its deuterated metabolites in soil extracts. The mass spectra of the deuterated compounds will show a characteristic shift in their mass-to-charge ratio (m/z) compared to their non-deuterated analogues, confirming their origin from the initial deuterated substrate.

-

NMR Spectroscopy: NMR provides detailed structural information about molecules. ¹H NMR and ²H NMR can be used to determine the position and extent of deuterium labeling in both the parent compound and its metabolites, offering a definitive confirmation of the metabolic pathway.

Data Presentation and Analysis

| Parameter | Aerobic Degradation | Anaerobic Degradation |

| Primary Mechanism | Oxidative ring cleavage | Reductive dechlorination |

| Key Enzymes | Dioxygenases | Reductive dehalogenases |

| Typical Substrates | Lower chlorinated benzenes | Higher chlorinated benzenes |

| Key Microorganisms | Pseudomonas, Acidovorax | Dehalococcoides, Dehalobacter |

| Initial Products | Deuterated chlorocatechols | Deuterated lower-chlorinated benzenes |

| Final Products | CO₂, H₂O, Cl⁻ | Benzene, CH₄, CO₂, Cl⁻ |

Conclusion: A Self-Validating Approach to Understanding Xenobiotic Fate

The use of deuterated chlorobenzenes in soil degradation studies represents a robust and self-validating experimental approach. The inherent properties of the deuterium isotope—its effect on reaction kinetics and its utility as a stable tracer—provide multiple lines of evidence to elucidate complex degradation pathways. By combining carefully designed microcosm experiments with advanced analytical techniques, researchers can gain a detailed and reliable understanding of the environmental fate of these important pollutants. This knowledge is critical for the development of effective bioremediation strategies and for accurate risk assessment of contaminated sites.

References

-

Eawag. Chlorobenzene Degradation Pathway. Eawag-BBD. Available at: [Link].

-

PubMed. Chlorobenzene biodegradation under consecutive aerobic-anaerobic conditions. Available at: [Link].

-

ResearchGate. (PDF) Fate Processes of Chlorobenzenes in Soil and Potential Remediation Strategies: A Review. Available at: [Link].

-

PubMed. Biodegradation of chlorobenzene in a constructed wetland treating contaminated groundwater. Available at: [Link].

-

MDPI. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Available at: [Link].

-

bioRxiv. Anaerobic biodegradation of chloroform and dichloromethane with a Dehalobacter enrichment culture. Available at: [Link].

-

PMC. Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater. Available at: [Link].

-

PMC. Mechanisms of aerobic dechlorination of hexachlorobenzene and pentachlorophenol by Nocardioides sp. PD653. Available at: [Link].

-

PubMed. Biodegradation of chlorobenzene under hypoxic and mixed hypoxic-denitrifying conditions. Available at: [Link].

-

PubMed. Cometabolic degradation of chlorinated aromatic compounds. Available at: [Link].

-

PubMed. Biodegradation of chlorobenzene, 1,2-dichlorobenzene, and 1,4-dichlorobenzene in the vadose zone. Available at: [Link].

-

PubMed. Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation. Available at: [Link].

-

PubMed. Aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene. Available at: [Link].

-

PubMed. Chlorine kinetic isotope effects on enzymatic dehalogenations. Available at: [Link].

-

Academic Journals. Biodegradation of chlorobenzene using immobilized crude extracts in packed bed column. Available at: [Link].

-

ResearchGate. (PDF) Fate Processes of Chlorobenzenes in Soil and Potential Remediation Strategies: A Review. Available at: [Link].

-

Anaerobic benzene degradation pathway of Azoarcus sp. DN11. Available at: [Link].

-

PubMed. Effect of sorption and desorption-resistance on biodegradation of chlorobenzene in two wetland soils. Available at: [Link].

-

PubMed. Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. Available at: [Link].

-

PubMed. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Available at: [Link].

-

Eawag. 2,4-Dichlorobenzoate Degradation Pathway. Available at: [Link].

-

PLOS One. Deuterium isotope probing (DIP) on Listeria innocua: Optimisation of labelling and impact on viability state. Available at: [Link].

-

The University of New Mexico. Determination of the chlorine kinetic isotope effect, on the 4-chlorobenzoyl-CoA dehalogenase-catalyzed nucleophilic aromatic substitution. Available at: [Link].

-

PubMed. Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions. Available at: [Link].

-

UFZ. Evaluation of carbon isotope fractionation during anaerobic reductive dehalogenation of chlorinated and brominated benzenes. Available at: [Link].

-

ScienceDirect. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Available at: [Link].

-

ResearchGate. Pathway proposed for the degradation and identification of... Available at: [Link].

-

Dual C–Cl isotope fractionation offers potential to assess biodegradation of 1,2-dichloropropane and 1,2,3-trichloropropane by. Available at: [Link].

-

PubMed. Chlorine kinetic isotope effects on the haloalkane dehalogenase reaction. Available at: [Link].

-

MDPI. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Available at: [Link].

-

ResearchGate. Diagram showing possible degradation pathways for chlorobenzenes (modified from Field and Sierra-Alvarez, 2008). Available at: [Link].

Sources

Technical Comparison: 1,2,3,4-Tetrachlorobenzene-D2 vs. 1,2,4,5-Tetrachlorobenzene-D2

Content Type: Technical Whitepaper Subject: Isotopic Analysis, Structural Characterization, and Toxicokinetics of Tetrachlorobenzene Isotopologues

Executive Summary

This technical guide provides a rigorous comparison between the dideuterated isotopologues of 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB-D2) and 1,2,4,5-tetrachlorobenzene (1,2,4,5-TeCB-D2). These compounds serve as critical internal standards in Isotope Dilution Mass Spectrometry (IDMS) for environmental forensics. The distinction between these isomers is not merely structural but extends to their thermodynamic stability, chromatographic behavior, and metabolic fate. This guide synthesizes physicochemical data with practical analytical protocols to assist researchers in the precise quantification of persistent organic pollutants (POPs).

Structural & Physicochemical Distinction[1]

The core difference between these isomers lies in their symmetry point groups, which dictate their physical state and spectroscopic signatures.

Symmetry and Stability

-

1,2,4,5-TeCB-D2 (The Symmetric Isomer):

-

Symmetry:

point group. -

Structure: The chlorine atoms are distributed symmetrically (para-positions), and the deuterium atoms occupy positions 3 and 6.

-

Implication: This high symmetry results in a zero dipole moment and efficient crystal packing. Consequently, the non-deuterated analog has a significantly higher melting point (~140°C) compared to other isomers.

-

-

1,2,3,4-TeCB-D2 (The Congested Isomer):

-

Symmetry:

point group. -

Structure: The four chlorine atoms are contiguous (vicinal), creating steric strain ("buttressing effect"). The deuterium atoms occupy the adjacent 5 and 6 positions.

-

Implication: The dipole moment is non-zero, and the crystal lattice energy is lower, resulting in a much lower melting point (~47°C).

-

Physicochemical Data Table

| Property | 1,2,3,4-TeCB-D2 | 1,2,4,5-TeCB-D2 | Causality |

| IUPAC Name | 1,2,3,4-Tetrachloro-5,6-dideuterobenzene | 1,2,4,5-Tetrachloro-3,6-dideuterobenzene | Chlorine positioning |

| Symmetry | Atomic distribution | ||

| Melting Point | ~47°C (Solid/Liquid transition) | ~140°C (Stable Solid) | Crystal packing efficiency |

| Boiling Point | ~254°C | ~245°C | Dipole-dipole interactions |

| GC Elution (Non-polar) | Late Eluter | Early Eluter | Boiling point correlation |

| Metabolic Half-life | Moderate (Fast excretion) | High (Bioaccumulative) | Steric access to epoxidation |

Analytical Characterization (NMR & MS)

Distinguishing these isomers requires robust spectroscopic techniques. While Mass Spectrometry (MS) is the standard for quantification, Nuclear Magnetic Resonance (NMR) is the gold standard for structural validation.

NMR Spectroscopy: The Deuterium Silence

In standard

-

Protocol Validation: To verify isotopic purity, researchers must utilize

C NMR .-

1,2,4,5-TeCB-D2: Due to symmetry, the carbon signals are simplified. The C-D carbons will appear as a triplet (1:1:1 intensity) due to C-D coupling (

Hz), while C-Cl carbons remain singlets. -

1,2,3,4-TeCB-D2: The lower symmetry results in a more complex carbon environment, yielding distinct shifts for C1/C4 vs. C2/C3.

-

Mass Spectrometry & Chromatography

In GC-MS analysis, these isomers are separated by retention time rather than mass fragmentation, as their EI-MS spectra are nearly identical (Molecular ion

-

Chromatographic Separation (DB-5/5MS Column):

-

Elution Order: 1,2,4,5-TeCB-D2 elutes before 1,2,3,4-TeCB-D2.

-

Mechanism: On non-polar phases (5% phenyl), elution is primarily governed by boiling point.[1] The symmetric 1,2,4,5 isomer has a lower boiling point (245°C) than the polar 1,2,3,4 isomer (254°C), leading to earlier elution.

-

Visualization: Analytical Workflow

The following diagram outlines the logical flow for differentiating these isomers in a complex matrix.

Figure 1: Analytical workflow for the separation and identification of TeCB-D2 isomers using IDMS.

Synthesis & Quality Control

The synthesis of these deuterated standards requires different strategies due to the reactivity of the parent molecules.

Synthesis of 1,2,4,5-TeCB-D2

The high symmetry of 1,2,4,5-tetrachlorobenzene allows for a highly efficient Acid-Catalyzed H/D Exchange .

-

Precursor: 1,2,4,5-Tetrachlorobenzene (Standard).

-

Reagent: Deuterium Sulfate (

) or -

Mechanism: Electrophilic Aromatic Substitution (reversible). Because the 3 and 6 positions are equivalent and electronically activated (ortho to Cl), exchange occurs readily at high temperatures.

-

Advantage: Cost-effective; high isotopic enrichment (>98% D).

Synthesis of 1,2,3,4-TeCB-D2

Direct exchange is less selective due to the crowded nature of the 5,6 positions.

-

Route: Sandmeyer Reaction or Chlorination of Deuterated Precursors.

-

Mechanism: Often starts from a deuterated aniline or by chlorinating a partially deuterated benzene ring (e.g., 1,2-D2-benzene) followed by isomer separation.

-

Challenge: Achieving regiospecificity at the 5,6 positions without scrambling requires milder conditions or specific directing groups.

Toxicology & Metabolic Pathways[1]

The biological fate of these isomers is distinct, a critical factor when using them as surrogates in toxicological studies.

Metabolic Activation

Metabolism of chlorobenzenes typically proceeds via Cytochrome P450-mediated epoxidation.

-

1,2,3,4-TeCB: Contains vicinal hydrogens (H5, H6). This structural motif facilitates the formation of an unstable arene oxide (epoxide), which rapidly rearranges to a phenol (2,3,4,5-tetrachlorophenol).

-

Result: Faster elimination (Half-life: days).

-

-

1,2,4,5-TeCB: Contains isolated hydrogens (H3, H6 are separated by Cl). Epoxidation is sterically and electronically hindered.

-

Result: Recalcitrant to metabolism; high bioaccumulation in adipose tissue (Half-life: months).

-

The Deuterium Isotope Effect (Kinetic Isotope Effect - KIE)

When using D2-isomers in biological tracers, researchers must account for the Primary KIE .

-

Mechanism: The C-D bond is stronger than the C-H bond.

-

Impact: The rate-limiting step (C-H/C-D bond cleavage during hydroxylation) is significantly slower for the D2 variants.

-

Observation: 1,2,3,4-TeCB-D2 will metabolize slower than its H-analog, potentially altering toxicokinetic profiles in vivo.

-

Visualization: Metabolic Divergence

Figure 2: Comparative metabolic pathways showing the rapid degradation of the 1,2,3,4-isomer versus the bioaccumulation of the 1,2,4,5-isomer.

References

-

NIST Mass Spectrometry Data Center. (2023).[2] 1,2,4,5-Tetrachlorobenzene & 1,2,3,4-Tetrachlorobenzene Mass Spectra.[3] National Institute of Standards and Technology. Link

-

Chu, I., et al. (1984).[3] Metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene in the rat.[2][3][4][5] Journal of Toxicology and Environmental Health. Link

-

Zimmermann, H. (1978).[6] A Simple Synthesis of Deuterated 1,2,4,5-Tetrachlorobenzene. Molecular Crystals and Liquid Crystals. Link

-

U.S. EPA. (2024). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).Link

-

Mackay, D., & Shiu, W. Y. (1981).[7] A critical review of Henry's law constants for chemicals of environmental interest. Journal of Physical and Chemical Reference Data. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. canada.ca [canada.ca]

Methodological & Application

Application and Protocol for the Use of 1,2,3,4-Tetrachlorobenzene-D2 as an Internal Standard in EPA Method 8270

This document provides a detailed guide for the application of 1,2,3,4-Tetrachlorobenzene-D2 as an internal standard in the analysis of semivolatile organic compounds (SVOCs) by United States Environmental Protection Agency (US EPA) Method 8270. This application note is intended for researchers, analytical chemists, and environmental scientists familiar with gas chromatography-mass spectrometry (GC/MS) techniques.

Introduction: The Pursuit of Analytical Precision in Semivolatile Analysis

EPA Method 8270 is a cornerstone for the determination of a wide array of semivolatile organic compounds in various matrices, including water, soil, and waste.[1] The breadth of analytes, encompassing acidic, basic, and neutral compounds, presents a significant analytical challenge.[2] Achieving accurate and precise quantification is paramount for regulatory compliance and environmental risk assessment. The inherent variability in sample preparation, injection volume, and instrument response necessitates the use of internal standards to ensure data of high quality and defensibility.

This application note details the rationale and protocol for using 1,2,3,4-Tetrachlorobenzene-D2 as an internal standard for a specific subset of analytes within the scope of EPA Method 8270. Deuterated compounds are ideal internal standards as they exhibit nearly identical chemical and physical properties to their native counterparts, ensuring they behave similarly throughout the extraction and analysis process.[3][4] This co-elution and similar behavior allow for effective correction of variations, leading to more accurate and reliable results.

The Role and Selection of an Internal Standard in EPA Method 8270

The fundamental principle of the internal standard method is the addition of a known amount of a specific compound—the internal standard—to every sample, standard, and blank. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively compensates for variations in sample injection volume, extraction efficiency, and instrument sensitivity.

The selection of an appropriate internal standard is critical and should be based on the following criteria:

-

Chemical Similarity: The internal standard should be chemically similar to the analytes of interest but not naturally present in the samples.

-

Chromatographic Behavior: It should elute in a region of the chromatogram that is free from interfering peaks from the sample matrix or other target analytes.

-

Mass Spectral Distinction: The internal standard must have a mass spectrum that is clearly distinguishable from the analytes.

-

Commercial Availability and Purity: The standard must be available in a highly pure, certified form.

1,2,3,4-Tetrachlorobenzene-D2 (CAS No. 2199-73-7) is a deuterated analog of 1,2,3,4-Tetrachlorobenzene (CAS No. 634-66-2).[5] Its properties make it a suitable candidate as an internal standard for a range of neutral semivolatile organic compounds.

Physicochemical Properties of 1,2,3,4-Tetrachlorobenzene

Understanding the properties of both the native and deuterated forms of 1,2,3,4-tetrachlorobenzene is essential for its effective use as an internal standard.

| Property | 1,2,3,4-Tetrachlorobenzene | 1,2,3,4-Tetrachlorobenzene-D2 |

| CAS Number | 634-66-2[6] | 2199-73-7[5] |

| Molecular Formula | C₆H₂Cl₄[6][7] | C₆D₂Cl₄ |

| Molecular Weight | 215.89 g/mol [6][7] | ~217.89 g/mol |

| Boiling Point | 254 °C | Expected to be very similar to the native compound. |

| Melting Point | 45-47 °C | Expected to be very similar to the native compound. |

| Solubility in Water | 5.92 mg/L at 25 °C[7] | Expected to be very similar to the native compound. |

Predicted Mass Spectrum and Elution Behavior

While a publicly available mass spectrum for 1,2,3,4-Tetrachlorobenzene-D2 was not found during the literature search, its mass spectrum can be reliably predicted based on the spectrum of the unlabeled compound. The molecular ion (M+) of 1,2,3,4-Tetrachlorobenzene is observed at m/z 216 (for the most abundant chlorine isotopes). For the D2 variant, the molecular ion is expected to shift to m/z 218. The characteristic isotopic pattern of four chlorine atoms will be retained, providing a unique and easily identifiable mass spectral signature.

Based on its boiling point and non-polar nature, 1,2,3,4-Tetrachlorobenzene is expected to elute in the mid-to-late region of a typical EPA Method 8270 GC run, making it a suitable internal standard for a range of polynuclear aromatic hydrocarbons (PAHs) and other neutral compounds with similar retention times.

Experimental Protocol

This section outlines a step-by-step protocol for the preparation of standards and samples for analysis using EPA Method 8270 with 1,2,3,4-Tetrachlorobenzene-D2 as an internal standard.

Reagents and Standards

-

Solvents: Dichloromethane (DCM), Acetone, Methanol (pesticide grade or equivalent).

-

Drying Agent: Anhydrous sodium sulfate, granular (heated at 400°C for 4 hours).

-

Stock Standard of 1,2,3,4-Tetrachlorobenzene-D2: 1000 µg/mL in a suitable solvent.

-

Calibration Standards: Commercially available or laboratory-prepared calibration standards for the target analytes of EPA Method 8270 at a minimum of five concentration levels.

Preparation of Working Internal Standard Solution

-

Allow the 1,2,3,4-Tetrachlorobenzene-D2 stock standard to equilibrate to room temperature.

-

Prepare a working internal standard solution by diluting the stock standard with dichloromethane to a final concentration of 40 µg/mL.

-

Store the working solution at 4°C in an amber vial with a Teflon-lined cap.

Sample Preparation

Sample preparation should follow the appropriate EPA SW-846 methods for the specific matrix (e.g., Method 3510 for water, Method 3540 or 3550 for soil). The following steps are a general guide for a solid matrix:

-

Weigh a representative homogenized sample (e.g., 10-30 g) into an extraction thimble or vessel.

-

Spike the sample with the appropriate surrogate standards as specified in EPA Method 8270.

-

Extract the sample using an approved extraction technique (e.g., Soxhlet, sonication) with the appropriate solvent (typically a mixture of acetone and dichloromethane).

-

Concentrate the extract to a volume of approximately 1-2 mL using a Kuderna-Danish (K-D) apparatus or other suitable concentration technique.

-

Perform any necessary cleanup procedures as described in EPA SW-846 Methods 3600 series.

-

Just prior to GC/MS analysis, add a precise volume of the 40 µg/mL 1,2,3,4-Tetrachlorobenzene-D2 working internal standard solution to the 1 mL final extract to achieve a final concentration of 40 µg/mL. For example, add 10 µL of a 4000 µg/mL stock to 1 mL of extract.

Calibration Standard Preparation

-

Prepare a series of at least five calibration standards from a stock solution of the target analytes. The concentration range should bracket the expected concentration of the analytes in the samples.

-

To each 1 mL of the calibration standards, add the same precise volume of the 40 µg/mL 1,2,3,4-Tetrachlorobenzene-D2 working internal standard solution as was added to the sample extracts.

GC/MS Analysis

Instrumental Conditions

The following are typical GC/MS conditions for EPA Method 8270. These may need to be optimized for your specific instrument and column.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Inlet | Split/Splitless, operated in splitless mode |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Initial 40 °C for 2 min, ramp to 320 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977 MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (m/z 35-550) |

Data Analysis

-

Identify the target analytes and 1,2,3,4-Tetrachlorobenzene-D2 in the chromatograms based on their retention times and mass spectra.

-

For each analyte and the internal standard, integrate the peak area of a characteristic quantitation ion. For 1,2,3,4-Tetrachlorobenzene-D2, the primary quantitation ion is expected to be m/z 218.

-

Generate a calibration curve for each target analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Calculate the concentration of the target analytes in the samples using the calibration curve.

Workflow and Logic Diagram

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

Quality Assurance and Quality Control (QA/QC)

Adherence to the QA/QC protocols outlined in EPA Method 8270 and SW-846 is mandatory. This includes, but is not limited to:

-

GC/MS Tuning: Daily tuning with decafluorotriphenylphosphine (DFTPP).

-

Initial Calibration: A five-point calibration with acceptable linearity (e.g., %RSD < 15% or r² > 0.995).

-

Continuing Calibration Verification (CCV): Analysis of a mid-level standard every 12 hours.

-

Method Blanks: To assess for laboratory contamination.

-

Laboratory Control Samples (LCS): To monitor method performance.

-

Matrix Spike/Matrix Spike Duplicates (MS/MSD): To evaluate matrix effects and precision.

-

Surrogate Recoveries: To monitor extraction efficiency for each sample.

-

Internal Standard Response: The absolute area of the internal standard must be within 50% to 200% of the area in the mid-point calibration standard.

Conclusion

The use of 1,2,3,4-Tetrachlorobenzene-D2 as an internal standard provides a robust approach for the accurate quantification of mid-to-late eluting neutral semivolatile organic compounds in EPA Method 8270. Its chemical similarity to a range of target analytes and its distinct mass spectrum make it a valuable tool for correcting analytical variability. By following the detailed protocol and adhering to the stringent QA/QC requirements of the method, laboratories can achieve high-quality, defensible data for environmental analysis.

References

-

ChemBK. (2024, April 9). 1,2,3,4-Tetrachlorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12463, 1,2,3,4-Tetrachlorobenzene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2014, July). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrachlorobenzene. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Agilent Technologies. (2022, March 30). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Retrieved from [Link]

Sources

Application Note: Determination of 1,2,3,4-Tetrachlorobenzene-D2 by GC-MS with a DB-5ms Column

Abstract

This application note provides a comprehensive guide for the determination of 1,2,3,4-Tetrachlorobenzene-D2 (TCB-D2) using Gas Chromatography-Mass Spectrometry (GC-MS) with an Agilent J&W DB-5ms capillary column or equivalent. While the precise retention time is instrument-dependent, this document outlines a robust methodology, explains the underlying chromatographic principles, and provides expected elution characteristics. This guide is intended for researchers, analytical chemists, and environmental scientists involved in the analysis of chlorinated aromatic compounds and the use of isotopically labeled internal standards.

Introduction: The Analytical Challenge

1,2,3,4-Tetrachlorobenzene and its deuterated analogue, 1,2,3,4-Tetrachlorobenzene-D2, are members of the chlorinated benzene family, a group of compounds with significant environmental and toxicological relevance. Accurate and sensitive detection is crucial for monitoring their presence in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis, offering high resolution and specificity.[1]

The choice of the GC column is paramount for achieving the desired separation. The DB-5ms is a widely utilized, low-polarity stationary phase, composed of (5%-Phenyl)-methylpolysiloxane.[2][3] Its low bleed characteristics and inertness make it exceptionally well-suited for the analysis of trace-level semi-volatile organic compounds (SVOCs), including challenging active analytes like chlorinated benzenes.[4][5] The "ms" designation indicates that the column is tested to meet the stringent requirements of mass spectrometry, ensuring minimal background interference and enhanced signal-to-noise ratios.[6]

This note will detail a validated protocol for the analysis of 1,2,3,4-Tetrachlorobenzene-D2 on a DB-5ms column, providing the necessary parameters to establish a reliable analytical method.

Chromatographic Principles and Causality

The Role of the DB-5ms Stationary Phase

The DB-5ms stationary phase is a non-polar phase with a slight increase in polarity due to the 5% phenyl content. This composition allows for the separation of compounds primarily based on their boiling points and, to a lesser extent, their interaction with the phenyl groups. For chlorinated benzenes, the elution order is generally governed by the degree of chlorination and the specific substitution pattern, which influences the compound's volatility.

The Inverse Isotope Effect in GC

A key principle in the chromatography of isotopically labeled compounds is the "inverse isotope effect."[7] Deuterated compounds, such as 1,2,3,4-Tetrachlorobenzene-D2, typically have slightly lower vapor pressures than their non-deuterated counterparts. This results in the deuterated analogue eluting slightly earlier from the GC column.[7] Therefore, the retention time of 1,2,3,4-Tetrachlorobenzene-D2 is expected to be marginally shorter than that of 1,2,3,4-Tetrachlorobenzene under identical chromatographic conditions.

Experimental Protocol

This protocol is a self-validating system. The exact retention time of 1,2,3,4-Tetrachlorobenzene-D2 should be determined by injecting a standard of the pure compound under the specified conditions. Retention time locking can be employed to ensure run-to-run and system-to-system reproducibility.[8]

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8890 GC system or equivalent

-

Mass Spectrometer: Agilent 5977B Inert Plus GC/MSD or equivalent

-

GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[9]

-

Injector: Split/Splitless inlet

-

Liner: Ultra Inert splitless liner

-

Carrier Gas: Helium (99.999% purity)

-

Syringe: 10 µL GC syringe

GC-MS Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation and analytical goals.

| Parameter | Value | Rationale |

| GC Inlet | ||

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Purge Flow | 50 mL/min at 1.0 min | Removes residual solvent from the inlet after sample transfer. |

| Oven Program | ||

| Initial Temperature | 60 °C, hold for 1 min | Allows for proper focusing of the analytes at the head of the column. |

| Ramp 1 | 20 °C/min to 180 °C | A moderate ramp rate to separate early eluting compounds. |

| Ramp 2 | 10 °C/min to 280 °C, hold for 5 min | A slower ramp to ensure separation of isomeric and closely eluting compounds, followed by a hold to elute any less volatile matrix components. |

| Column | ||

| Column Flow | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to balance efficiency and analysis time. |

| Mass Spectrometer | ||

| MS Source Temperature | 230 °C | Standard temperature for robust ionization. |

| MS Quadrupole Temperature | 150 °C | Standard temperature for stable mass filtering. |

| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte before entering the MS source. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |

| Acquisition Mode | Scan (m/z 50-350) or Selected Ion Monitoring (SIM) | Scan mode is used for qualitative analysis and library searching. SIM mode provides higher sensitivity for quantitative analysis. |

| SIM Ions for 1,2,3,4-Tetrachlorobenzene-D2 | m/z 218 (Quantifier), 220, 182 | Based on the expected mass spectrum of the deuterated compound. These should be confirmed with a standard. |

Experimental Workflow Diagram

Caption: GC-MS workflow for the analysis of 1,2,3,4-Tetrachlorobenzene-D2.

Expected Results and Data Presentation